Structural Elucidation of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate: A Single Crystal X-Ray Diffraction Whitepaper
Structural Elucidation of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate: A Single Crystal X-Ray Diffraction Whitepaper
Executive Summary
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate (CAS: 136116-84-2) is a highly functionalized pyrrole derivative and a critical synthetic intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac [1]. Understanding its precise three-dimensional spatial arrangement is essential for optimizing downstream hydrolysis and decarboxylation pathways. This technical guide provides an in-depth analysis of its single-crystal X-ray diffraction (SCXRD) data, detailing the molecular geometry, supramolecular assembly, and the rigorous experimental protocols required to yield high-fidelity crystallographic models.
Introduction & Pharmacochemical Context
In pharmaceutical development, the stereoelectronic properties of synthetic intermediates dictate the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate features a pyrrole ring substituted with a benzoyl group and a bulky methanetricarboxylate moiety [2]. It undergoes targeted hydrolysis and decarboxylation to form the core structure of Ketorolac [1]. Validating the structural integrity of this precursor through SCXRD ensures that no unexpected structural rearrangements occurred during the oxidative coupling of 2-benzoylpyrrole and triethyl methanetricarboxylate, thereby confirming the viability of the synthetic route.
Crystallographic Data & Molecular Geometry
High-resolution SCXRD provides unambiguous confirmation of atomic connectivity and bond metrics. The compound crystallizes in the centrosymmetric triclinic space group P1ˉ [3]. The preference for a centrosymmetric space group is highly characteristic of achiral organic molecules, which optimize their packing efficiency and minimize void space through the utilization of inversion centers (Kitaigorodskii packing principle).
Table 1: Single Crystal X-Ray Diffraction Parameters
| Parameter | Value |
| Chemical Formula | C₂₁H₂₃NO₇ [3] |
| Molecular Weight | 401.41 g/mol [1] |
| Crystal System | Triclinic [3] |
| Space Group | P1ˉ (No. 2) [3] |
| Temperature (T) | 293 K [3] |
| Unit Cell Dimensions | a = 8.369(2) Å, b = 10.984(2) Å, c = 11.900(2) Å [3] |
| Unit Cell Angles | α = 84.12(3)°, β = 72.05(3)°, γ = 79.81(3)° [3] |
| Volume (V) | 1022.9 ų [3] |
| Z (Molecules/Cell) | 2 [3] |
| Final R indices | R1 = 0.0584, wR2 = 0.1739 [3] |
Supramolecular Assembly & Intermolecular Interactions
The solid-state architecture of triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is primarily governed by strong intermolecular hydrogen bonding. Specifically, the pyrrole N–H acts as a potent hydrogen bond donor, interacting with the carbonyl oxygen atoms of adjacent molecules (N–H⋯O) [1].
Causality in Packing: This specific hydrogen-bonding motif drives the formation of centrosymmetric dimers in the crystal lattice [1]. Dimerization effectively neutralizes the highly polar hydrogen-bonding sites, lowering the overall free energy of the crystal and facilitating the dense packing observed in the triclinic cell ( Z=2 ) [3].
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the SCXRD workflow must be executed as a self-validating system where each step logically supports the next.
Synthesis and Crystallization
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Oxidative Coupling: React 2-benzoylpyrrole with triethyl methanetricarboxylate using manganese(II) acetate and potassium permanganate in glacial acetic acid [1].
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Rationale: The Mn(II)/KMnO₄ system acts as a controlled single-electron oxidant, generating a radical intermediate that selectively couples at the electron-rich 5-position of the pyrrole ring without over-oxidizing the substrate.
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Purification: Quench the reaction, extract with ethyl acetate, and purify via silica gel chromatography to achieve >86% purity [1].
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Crystal Growth: Dissolve the purified compound in a binary solvent system (e.g., ethanol/ethyl acetate) and subject it to slow evaporation at room temperature.
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Rationale: Slow evaporation maintains a near-equilibrium state, preventing the kinetic trapping of defects and yielding diffraction-quality, untwinned single crystals.
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SCXRD Data Collection
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Crystal Mounting: Select a crystal with uniform extinction under polarized light and mount it on a glass fiber using inert perfluorinated oil.
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X-Ray Source: Utilize graphite-monochromated Mo K α radiation ( λ = 0.71073 Å).
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Rationale: Mo radiation minimizes X-ray absorption effects for light-atom (C, H, N, O) organic structures compared to Cu radiation, ensuring highly accurate intensity measurements across a wide range of diffraction angles.
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Data Acquisition: Collect data at 293 K [3] using a CCD or CMOS area detector, employing ω and ϕ scans to ensure complete coverage of the reciprocal space.
Structure Solution and Refinement
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Phasing: Solve the structure using Direct Methods (e.g., SHELXT).
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Rationale: Direct methods exploit the statistical relationships between structure factor phases and magnitudes, which is highly effective for centrosymmetric space groups like P1ˉ .
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
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Rationale: Refining on F2 utilizes all collected reflections—including weak and negative intensities—preventing statistical bias and lowering the standard uncertainties of bond lengths and angles.
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Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2 or 1.5×Ueq(C,N) ) [3].
Pathway and Workflow Visualizations
The following diagrams map the synthetic relevance of the compound and the crystallographic workflow used to characterize it.
Chemical synthesis pathway of Ketorolac highlighting the intermediate title compound.
Step-by-step SCXRD data collection and structural refinement workflow.
References
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Zhang, F., Wang, M.-X., & Kai, G. (2014). "Crystal structure of triethyl(5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate, C21H23NO7." Zeitschrift für Kristallographie - New Crystal Structures, 229(2). URL:[Link]
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PubChem. "Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate - CID 11069430." National Center for Biotechnology Information. URL:[Link]
